ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, bromo, fluoro, cyano, and carboxylate. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde, malononitrile, ethyl acetoacetate, and ammonium acetate in the presence of a catalyst such as triethylamine. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and cyano groups can be involved in oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The carboxylate group can participate in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can lead to the formation of various substituted derivatives, while oxidation of the amino group can yield nitro derivatives .
Scientific Research Applications
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate: Similar structure with a propyl group instead of a methyl group.
6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
The unique combination of functional groups in ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O3/c1-3-22-16(21)13-8(2)23-15(20)10(7-19)14(13)9-4-5-12(18)11(17)6-9/h4-6,14H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYSQAHCFYEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)F)Br)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.